molecular formula C31H41NO5 B11052317 Di-tert-butyl 6-hydroxy-6-methyl-2-phenyl-4-[(2-phenylethyl)amino]cyclohex-3-ene-1,3-dicarboxylate

Di-tert-butyl 6-hydroxy-6-methyl-2-phenyl-4-[(2-phenylethyl)amino]cyclohex-3-ene-1,3-dicarboxylate

Cat. No.: B11052317
M. Wt: 507.7 g/mol
InChI Key: JHTRZPSTGDVBGD-UHFFFAOYSA-N
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Description

Di-tert-butyl 6-hydroxy-6-methyl-2-phenyl-4-[(2-phenylethyl)amino]cyclohex-3-ene-1,3-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl 6-hydroxy-6-methyl-2-phenyl-4-[(2-phenylethyl)amino]cyclohex-3-ene-1,3-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the tert-butyl groups: This step often involves the use of tert-butyl chloride in the presence of a strong base such as sodium hydride.

    Hydroxylation and methylation: These functional groups can be introduced through selective oxidation and methylation reactions.

    Amination: The phenylethylamine group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 6-hydroxy-6-methyl-2-phenyl-4-[(2-phenylethyl)amino]cyclohex-3-ene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the double bond in the cyclohexene ring.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: The major product would be a saturated cyclohexane derivative.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Di-tert-butyl 6-hydroxy-6-methyl-2-phenyl-4-[(2-phenylethyl)amino]cyclohex-3-ene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Di-tert-butyl 6-hydroxy-6-methyl-2-phenyl-4-[(2-phenylethyl)amino]cyclohex-3-ene-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets. This can lead to inhibition or activation of specific biological pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl 6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate: Lacks the amino group, making it less versatile in biological applications.

    Di-tert-butyl 6-hydroxy-6-methyl-4-[(2-phenylethyl)amino]cyclohex-3-ene-1,3-dicarboxylate: Similar structure but different positioning of functional groups, leading to different reactivity and applications.

Uniqueness

Di-tert-butyl 6-hydroxy-6-methyl-2-phenyl-4-[(2-phenylethyl)amino]cyclohex-3-ene-1,3-dicarboxylate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between hydrophobic and hydrophilic properties, making it suitable for various scientific and industrial uses.

Properties

Molecular Formula

C31H41NO5

Molecular Weight

507.7 g/mol

IUPAC Name

ditert-butyl 6-hydroxy-6-methyl-2-phenyl-4-(2-phenylethylamino)cyclohex-3-ene-1,3-dicarboxylate

InChI

InChI=1S/C31H41NO5/c1-29(2,3)36-27(33)25-23(32-19-18-21-14-10-8-11-15-21)20-31(7,35)26(28(34)37-30(4,5)6)24(25)22-16-12-9-13-17-22/h8-17,24,26,32,35H,18-20H2,1-7H3

InChI Key

JHTRZPSTGDVBGD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(C1C(=O)OC(C)(C)C)C2=CC=CC=C2)C(=O)OC(C)(C)C)NCCC3=CC=CC=C3)O

Origin of Product

United States

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